Molecular Weight and Linker Length: Quantifying the 'Goldilocks' PEG3 Spacer Advantage
Thalidomide-O-PEG3-alcohol features a 3-unit polyethylene glycol (PEG3) spacer, resulting in a specific molecular weight and linker geometry. This PEG3 length is distinct from shorter (PEG1, PEG2) and longer (PEG4) analogs, directly influencing the resulting PROTAC's physicochemical properties and biological performance. Compared to the PEG1 analog, Thalidomide-O-PEG1-OH (MW 362.3 g/mol), Thalidomide-O-PEG3-alcohol (MW 406.4 g/mol) provides a longer and more flexible linker arm, which is critical for spanning the distance between the E3 ligase and the target protein to form a stable ternary complex [1].
| Evidence Dimension | Molecular Weight (MW) and Linker Composition |
|---|---|
| Target Compound Data | 406.4 g/mol; C19H22N2O8; 3-unit PEG (PEG3) spacer |
| Comparator Or Baseline | Thalidomide-O-PEG1-OH: MW 362.3 g/mol; 1-unit PEG (PEG1) spacer |
| Quantified Difference | Difference in MW: +44.1 g/mol (due to additional two ethylene oxide units). |
| Conditions | Calculated based on molecular formula. |
Why This Matters
The distinct molecular weight and PEG3 spacer length of Thalidomide-O-PEG3-alcohol provide a balanced spatial reach for ternary complex formation, avoiding the rigidity of shorter PEG linkers and the potential for excessive flexibility or 'linker sprawl' of longer ones, which can impact degrader potency and selectivity.
- [1] Zorba, A., Nguyen, C., Xu, Y., Starr, J., Borzilleri, K., Smith, J., ... & Hines, J. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. View Source
